Oracon

Description

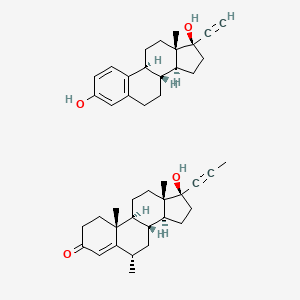

Oracon is a sequential oral contraceptive (SOC) that was primarily used in the 1970s. It contains 0.1 mg ethinyl estradiol (a potent synthetic estrogen) for 16 days, followed by 0.1 mg ethinyl estradiol + 25 mg dimethisterone (a progestogen) for 5 days per cycle . This extended estrogen-only phase distinguishes it from other SOCs, which typically use shorter estrogen-only periods (14–15 days) and lower estrogen doses (e.g., 0.08 mg megestrol acetate) . This compound was discontinued in 1976 due to its association with endometrial hyperplasia and cancer risk in long-term users, particularly among young women with oligomenorrhea .

Properties

CAS No. |

8015-19-8 |

|---|---|

Molecular Formula |

C43H56O4 |

Molecular Weight |

636.9 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol;(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H32O2.C20H24O2/c1-5-9-23(25)12-8-19-17-13-15(2)20-14-16(24)6-10-21(20,3)18(17)7-11-22(19,23)4;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h14-15,17-19,25H,6-8,10-13H2,1-4H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,17+,18-,19-,21+,22-,23-;16-,17-,18+,19+,20+/m01/s1 |

InChI Key |

KKVNENSFUWDQCF-BWHNGHDOSA-N |

SMILES |

CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)C)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonyms |

Oracon |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Components of Oracon vs. Other Sequential Oral Contraceptives (SOCs)

*Examples include "this compound 28" and other formulations using megestrol acetate.

Key Differences:

Estrogen Potency : this compound’s estrogen dose (0.1 mg ethinyl estradiol) is 25 times more potent than diethylstilbestrol and higher than other SOCs, contributing to prolonged endometrial stimulation and hyperplasia .

Progestogen Weakness: Dimethisterone, used in this compound, is a weaker progestogen compared to megestrol acetate or norethindrone in combined OCs, reducing its ability to counteract estrogen-induced endometrial proliferation .

Regimen Structure: The 16-day estrogen-only phase in this compound (vs. 14–15 days in other SOCs) exacerbates endometrial exposure to unopposed estrogen, a known carcinogenic factor .

Clinical Outcomes

Table 2: Risk of Endometrial Abnormalities

- Cervical Dysplasia: Two this compound users developed abnormal cervical cytology (severe dysplasia), suggesting systemic hormonal imbalance .

Systemic Effects

- Blood Coagulation: After 5 years of use, this compound increased fibrinogen levels and erythrocyte sedimentation rates, comparable to effects seen with high-dose megestrol acetate (1 mg/day) .

- Immune Response : this compound elevated Candida albicans antibody titres (118 ± 15 vs. 34 ± 19 in follicular-phase controls), linked to progesterone and estradiol surges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.